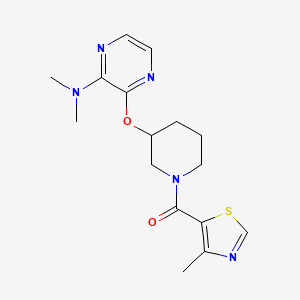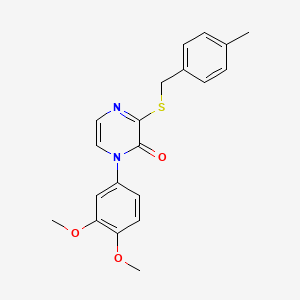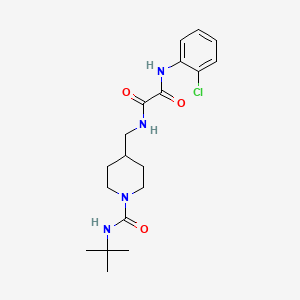
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. BCTC has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes.
Applications De Recherche Scientifique
Sorption of Phenoxy Herbicides to Soil and Minerals
Research on the sorption of phenoxy herbicides, which shares structural similarities with the target compound through the presence of chlorophenyl groups, highlights the environmental interactions of these chemicals. Sorption studies indicate that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, providing insights into the environmental fate and mobility of such compounds. This understanding is crucial for assessing the environmental impact of chemical pollutants and designing remediation strategies (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants: Environmental Occurrence and Toxicity
The study of synthetic phenolic antioxidants, including compounds with tert-butyl groups, offers insights into the environmental and health implications of widely used industrial chemicals. These antioxidants, found in various environmental matrices and human tissues, raise concerns about their potential toxicity and the need for environmentally friendly alternatives (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether in Environmental Remediation
The decomposition of methyl tert-butyl ether (MTBE) by cold plasma reactors illustrates the application of advanced oxidation processes in remediating environmental contaminants. This study demonstrates the potential for such technologies to address pollution from chemical compounds, including those related to N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide, by converting them into less harmful substances (Hsieh et al., 2011).
Applications of tert-Butanesulfinamide in Synthesis
The use of tert-butanesulfinamide for synthesizing N-heterocycles highlights the chemical utility of tert-butyl and related functionalities in producing therapeutically relevant compounds. This review covers the role of tert-butanesulfinamide in asymmetric synthesis, demonstrating the importance of such reagents in developing pharmaceuticals and other biologically active molecules (Philip et al., 2020).
Propriétés
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN4O3/c1-19(2,3)23-18(27)24-10-8-13(9-11-24)12-21-16(25)17(26)22-15-7-5-4-6-14(15)20/h4-7,13H,8-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGDDVLIORQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

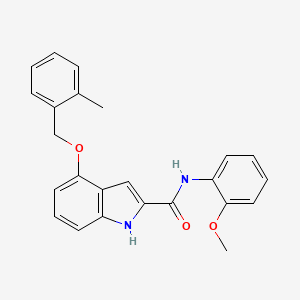
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2773097.png)
![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773098.png)
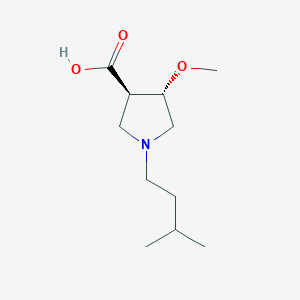
![5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide](/img/structure/B2773101.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)
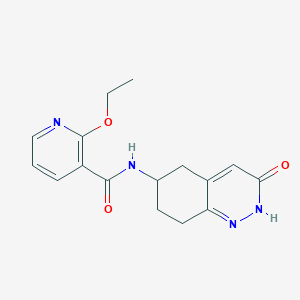
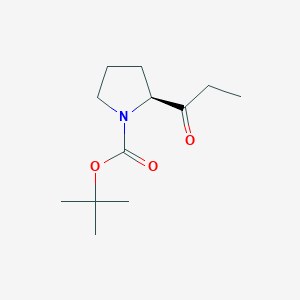
![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)
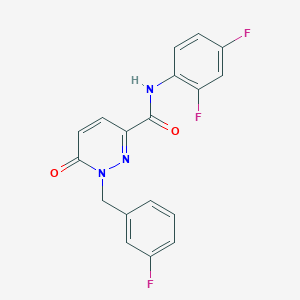
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)
